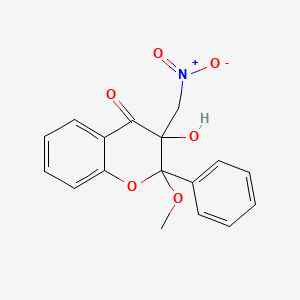
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a hydroxy group, a methoxy group, and a nitromethyl group, which may contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the nitromethyl group: This step may involve nitration reactions using reagents such as nitric acid or nitronium salts.
Methoxylation and hydroxylation: These functional groups can be introduced through methylation and hydroxylation reactions using reagents like methanol and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
“4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitromethyl group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted benzopyran derivatives
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of “4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” would depend on its specific biological target. Generally, compounds in the benzopyran family may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of functional groups like the nitromethyl and hydroxy groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound, lacking the additional functional groups.
2,3-Dihydro-3-hydroxy-2-methoxy-2-phenyl-4H-1-benzopyran-4-one: A similar compound without the nitromethyl group.
3-Nitro-4H-1-benzopyran-4-one: A compound with a nitro group but lacking the hydroxy and methoxy groups.
Uniqueness
“4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
生物活性
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-, also known by its CAS number 42856-81-5, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18O5 with a molar mass of approximately 314.33 g/mol. Its structural characteristics include a benzopyran core, which is known for various biological activities including antioxidant and anticancer properties.
Antioxidant Activity
Research indicates that compounds related to benzopyran structures exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. Studies have shown that similar compounds demonstrate high radical scavenging activity, suggesting that 4H-1-benzopyran derivatives could be effective in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have explored the anticancer potential of benzopyran derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and the activation of caspases . The specific effects of 4H-1-benzopyran-4-one on different cancer cell lines remain an area for further research.
Neuroprotective Effects
There is emerging evidence that benzopyran derivatives may exhibit neuroprotective effects. They have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases like Parkinson's. Compounds with similar scaffolds have shown promise as MAO inhibitors, which could lead to therapeutic applications in neuroprotection .
The biological activities of 4H-1-benzopyran derivatives are often attributed to their ability to interact with various molecular targets:
- Antioxidant Mechanism : The presence of hydroxyl groups in the structure enhances the electron-donating ability of the compound, facilitating the scavenging of free radicals.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Enzyme Inhibition : The nitromethyl group may contribute to the inhibition of enzymes like MAO, thereby affecting neurotransmitter levels and providing neuroprotective effects.
Case Studies
属性
CAS 编号 |
70460-54-7 |
|---|---|
分子式 |
C17H15NO6 |
分子量 |
329.30 g/mol |
IUPAC 名称 |
3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H15NO6/c1-23-17(12-7-3-2-4-8-12)16(20,11-18(21)22)15(19)13-9-5-6-10-14(13)24-17/h2-10,20H,11H2,1H3 |
InChI 键 |
PBZFEPNRSHWVMA-UHFFFAOYSA-N |
规范 SMILES |
COC1(C(C(=O)C2=CC=CC=C2O1)(C[N+](=O)[O-])O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















